N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-4-phenylbutanamide
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Overview
Description
N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-4-phenylbutanamide is an organic compound belonging to the class of aromatic anilides. These compounds contain an anilide group in which the carboxamide group is substituted with an aromatic group.
Preparation Methods
The synthesis of N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-4-phenylbutanamide involves several steps. One common method starts with the preparation of 2-aminopyrimidine derivatives from acyclic starting materials, such as benzylidene acetones and ammonium thiocyanates. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-4-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form methylsulfonyl derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. .
Scientific Research Applications
N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-4-phenylbutanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit tyrosine kinases.
Biology: It is used in research related to DNA cleavage and anti-angiogenic activities.
Pharmaceuticals: The compound is explored for its potential therapeutic applications in treating diseases like leukemia.
Industry: It is included in screening libraries for drug discovery and development.
Mechanism of Action
The mechanism of action of N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-4-phenylbutanamide involves the inhibition of tyrosine kinases. This inhibition disrupts the signaling pathways that are essential for the growth and proliferation of cancer cells. The compound binds to the inactive form of the Abelson tyrosine kinase domain, preventing its activation and subsequent signaling .
Comparison with Similar Compounds
N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-4-phenylbutanamide can be compared with other similar compounds, such as:
- N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific inhibition of tyrosine kinases and its potential applications in cancer treatment.
Properties
Molecular Formula |
C27H27N5O |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-4-phenylbutanamide |
InChI |
InChI=1S/C27H27N5O/c1-20-19-25(29-22-12-6-3-7-13-22)32-27(28-20)31-24-17-15-23(16-18-24)30-26(33)14-8-11-21-9-4-2-5-10-21/h2-7,9-10,12-13,15-19H,8,11,14H2,1H3,(H,30,33)(H2,28,29,31,32) |
InChI Key |
QKRIMOQHMCYLHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CCCC3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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